5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one

Physicochemical profiling Regioisomer differentiation Medicinal chemistry building blocks

5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one (CAS 35167-42-1) is a fully substituted γ-lactam bearing a tertiary hydroxyl group at C5 and a gem-dimethyl motif at C4. Its molecular formula is C₇H₁₃NO₂ (MW 143.18 g mol⁻¹).

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 35167-42-1
Cat. No. B14680188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one
CAS35167-42-1
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1(C)O)C
InChIInChI=1S/C7H13NO2/c1-6(2)4-5(9)8-7(6,3)10/h10H,4H2,1-3H3,(H,8,9)
InChIKeyLULKZZADSWJRGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one (CAS 35167-42-1): Structural Profile and Procurement Context for a Specialized Pyrrolidinone Building Block


5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one (CAS 35167-42-1) is a fully substituted γ-lactam bearing a tertiary hydroxyl group at C5 and a gem-dimethyl motif at C4. Its molecular formula is C₇H₁₃NO₂ (MW 143.18 g mol⁻¹) [1]. The compound belongs to the 5,5-disubstituted pyrrolidin-2-one subclass, a scaffold recognized as synthetically challenging to construct in a general fashion [2]. It is catalogued in the Wiley Registry of Mass Spectral Data (KnowItAll GC-MS library), confirming its identity as a characterized small molecule available for research procurement [1].

Why 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one Cannot Be Replaced by Simple Pyrrolidinone Analogs


Simple 2-pyrrolidinones (e.g., 2-pyrrolidinone, CAS 616-45-5) are achiral, unsubstituted lactams; their physicochemical and reactivity profiles differ fundamentally from the fully substituted 5-hydroxy-4,4,5-trimethyl variant studied here. The target compound possesses zero rotatable bonds, three methyl substituents, and a hemiaminal-like tertiary hydroxyl [1], while its closest regioisomer—5-hydroxy-3,3,5-trimethyl-2-pyrrolidinone (CAS 29777-63-7)—shifts the gem-dimethyl locus from C4 to C3, altering both ring conformation and the electronic environment of the lactam carbonyl. Furthermore, general synthetic routes to 5,5-disubstituted pyrrolidinones have historically been lacking, making commercially available, pre-characterized building blocks of this substitution pattern non-commodity items [2]. These structural features directly impact reactivity in nucleophilic displacement, dehydration, and N-functionalization chemistries, meaning that a generic pyrrolidinone or even a different trimethyl regioisomer cannot serve as a drop-in replacement without re-optimizing reaction conditions.

Quantitative Differentiation Evidence for 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one: Head-to-Head and Cross-Study Data


Regioisomeric Differentiation: Computed Lipophilicity (XLogP) of the 4,4,5- vs. 3,3,5-Trimethyl Regioisomer

The 4,4,5-trimethyl regioisomer (CAS 35167-42-1) exhibits a computed XLogP of approximately 0.1, whereas the 3,3,5-trimethyl regioisomer (CAS 29777-63-7) is estimated to have a higher XLogP of approximately 0.5–0.8 based on fragment-based prediction. This difference, while modest, reflects the distinct spatial arrangement of the hydrophobic methyl groups relative to the polar lactam and hydroxyl functionalities . Both regioisomers share identical molecular formula (C₇H₁₃NO₂) and molecular weight (143.18 g mol⁻¹), making chromatographic or bulk-phase separation non-trivial without prior knowledge of this property difference.

Physicochemical profiling Regioisomer differentiation Medicinal chemistry building blocks

Conformational Constraint: Zero Rotatable Bonds Versus Flexible Pyrrolidinone Analogs

5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one possesses zero rotatable bonds (computed value: 0) . In contrast, common pyrrolidinone building blocks such as 5-(hydroxymethyl)-2-pyrrolidinone (CAS 17342-08-4) have 1 rotatable bond, and α-angelica lactone-derived 5-hydroxy-5-methylpyrrolidinones typically contain 1–2 rotatable bonds [1]. This complete conformational restriction, imposed by the quaternary C4 and C5 centers, pre-organizes the ring geometry and eliminates entropic penalties associated with bond rotation upon target binding or crystallization.

Conformational restriction Fragment-based drug design Structural biology

Synthetic Tractability: 5,5-Disubstituted Pyrrolidinone Scaffold Accessibility

A landmark study by Dai and Danishefsky (J. Org. Chem. 2002) explicitly notes that 'there is no generally useful synthesis of either symmetrically or unsymmetrically 5,5-disubstituted derivatives' of 2-pyrrolidinones [1]. This publication underscores that while mono-substituted 5-pyrrolidinones are accessible, the fully substituted variant—such as 5-hydroxy-4,4,5-trimethylpyrrolidin-2-one—requires specialized synthetic routes. The commercial availability of this pre-formed, analytically characterized building block (confirmed by GC-MS in the Wiley Registry) [2] directly addresses a documented synthetic gap.

Synthetic methodology Building block accessibility Medicinal chemistry

GC-MS Confirmatory Identity: Mass Spectral Fingerprint in the Wiley Registry

The compound is registered in the Wiley Registry of Mass Spectral Data (2023 edition) with a dedicated GC-MS spectrum [1]. This provides a verified electron-ionization mass spectral fingerprint (exact mass: 143.094629 Da; molecular ion and fragmentation pattern accessible via KnowItAll) that can serve as an orthogonal identity confirmation method upon receipt. Closely related analogs such as 5-hydroxy-3,3,5-trimethyl-2-pyrrolidinone (CAS 29777-63-7) also have distinct mass spectra, but the availability of a reference-quality spectrum specifically for the 4,4,5-isomer enables unambiguous batch-to-batch identity verification.

Analytical chemistry Quality control Building block authentication

N-Functionalization Versatility: Comparison with N-Substituted Derivatives of the Same Core

The unsubstituted N–H lactam in 5-hydroxy-4,4,5-trimethylpyrrolidin-2-one permits direct N-alkylation, N-arylation, or N-acylation to generate diverse screening libraries. Patent literature demonstrates that analogous 5-hydroxy-trimethyl-pyrrolidinones serve as intermediates for N-benzyl, N-cyclohexyl, and N-(4-methoxyphenyl) derivatives [1]. In contrast, pre-installed N-substituted analogs (e.g., 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone) lock the N-substituent, restricting diversification options. The free N–H therefore provides a strategic branching point for parallel synthesis that N-substituted comparators do not offer.

Synthetic diversification Parallel synthesis Library chemistry

Procurement-Relevant Application Scenarios for 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD): A Conformationally Locked, Rule-of-Three-Compliant Fragment

With molecular weight 143.18 g mol⁻¹, zero rotatable bonds, and a computed XLogP of ~0.1 [1], 5-hydroxy-4,4,5-trimethylpyrrolidin-2-one meets key fragment-like criteria. The complete conformational restriction imposed by the gem-dimethyl and tertiary hydroxyl substituents [2] makes it a compelling fragment for X-ray crystallographic screening, where rigid fragments yield higher-resolution electron density and more reliable binding-mode assignment. Procurement of this specific regioisomer—rather than the more lipophilic 3,3,5-isomer—is relevant for fragment libraries targeting polar binding sites.

Parallel Synthesis of N-Functionalized Pyrrolidinone Libraries for Phenotypic Screening

The free N–H lactam permits direct diversification via N-alkylation, N-arylation, or N-sulfonylation chemistries [1]. Because general synthetic routes to 5,5-disubstituted pyrrolidinones are not well-established [2], purchasing the pre-formed core scaffold and elaborating at nitrogen represents a practical strategy for generating structurally novel screening compounds. Pre-installed N-substituted analogs (e.g., N-benzyl, N-cyclohexyl derivatives) lock the substitution pattern and cannot serve this divergent purpose.

Mechanistic Probe or Substrate for Hemiaminal Reactivity Studies

The tertiary hydroxyl group at C5 adjacent to the lactam nitrogen constitutes a hemiaminal motif. This functional group is susceptible to acid-catalyzed dehydration, nucleophilic displacement, and ring-opening reactions. The 4,4,5-trimethyl substitution pattern distinguishes this compound from simpler 5-hydroxy-5-methyl-2-pyrrolidinones by eliminating competing reaction pathways at C4 and by providing a conformationally biased ring system. Researchers studying hemiaminal stability or developing new dehydration/functionalization methodologies can use this compound as a well-characterized, commercially available model substrate [1].

Analytical Reference Standard for Regioisomer Identification in Reaction Monitoring

The availability of a curated GC-MS spectrum in the Wiley Registry (KnowItAll library) [1] enables unambiguous identification of this specific regioisomer in complex reaction mixtures. For laboratories developing synthetic routes to trimethyl-substituted pyrrolidinones or conducting process chemistry where regioisomeric byproducts are possible, procurement of the authenticated 4,4,5-isomer as a reference standard supports QC method development and impurity profiling.

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